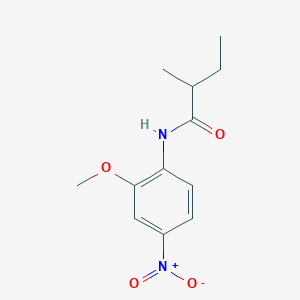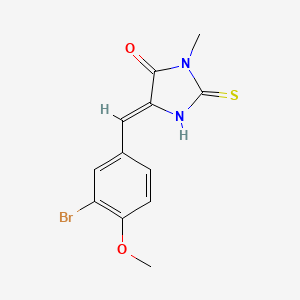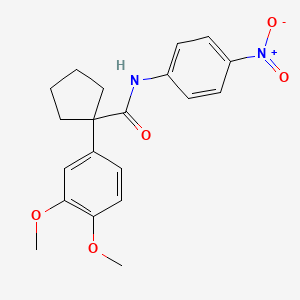![molecular formula C23H24N2O3S B3952401 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3952401.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide
Vue d'ensemble
Description
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, commonly known as BHAM, is a chemical compound with potential applications in scientific research. BHAM belongs to the class of naphthoquinone derivatives and is known for its ability to inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of BHAM involves the inhibition of bacterial and fungal growth through the disruption of cellular processes. BHAM has been found to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
BHAM has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacterial cells. BHAM has also been found to modulate the expression of genes involved in cellular processes such as energy metabolism and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BHAM for lab experiments is its broad-spectrum antimicrobial activity. BHAM has been found to be effective against a range of bacteria and fungi, making it a useful tool for studying microbial growth and metabolism. However, one limitation of BHAM is its potential toxicity to mammalian cells, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving BHAM. One area of interest is the development of new derivatives with enhanced antimicrobial activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of BHAM and its effects on cellular processes. Additionally, BHAM could be explored for its potential applications in the treatment of microbial infections.
Applications De Recherche Scientifique
BHAM has been widely used in scientific research for its antimicrobial properties. It has been found to be effective against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. BHAM has also been shown to be effective against fungi such as Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-4-14(2)15-9-10-20(26)19(12-15)24-23(29)25-22(27)18-11-16-7-5-6-8-17(16)13-21(18)28-3/h5-14,26H,4H2,1-3H3,(H2,24,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKSSZGSRUEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B3952336.png)
![5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952353.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B3952358.png)


![(4-methoxyphenyl)[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]methanone](/img/structure/B3952374.png)

![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952380.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3952387.png)


